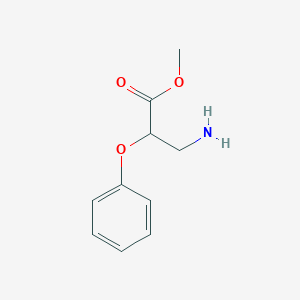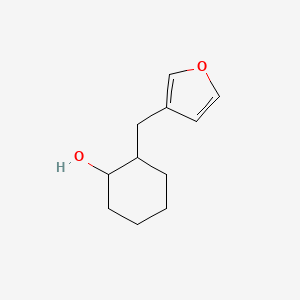
2-(Furan-3-ylmethyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-ylmethyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16O2. It is characterized by a cyclohexane ring substituted with a furan ring at the 3-position and a hydroxyl group at the 1-position. This compound is of interest due to its unique structure, which combines the properties of both cyclohexane and furan rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylmethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with furan-3-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-3-ylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-(Furan-3-ylmethyl)cyclohexanone.
Reduction: Formation of 2-(Tetrahydrofuran-3-ylmethyl)cyclohexan-1-ol.
Substitution: Formation of 2-(Furan-3-ylmethyl)cyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(Furan-3-ylmethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-ylmethyl)cyclohexan-1-ol: Similar structure but with the furan ring attached at the 2-position.
2-(Phenylmethyl)cyclohexan-1-ol: Similar structure but with a phenyl ring instead of a furan ring.
2-(Tetrahydrofuran-3-ylmethyl)cyclohexan-1-ol: Similar structure but with a tetrahydrofuran ring instead of a furan ring.
Uniqueness
2-(Furan-3-ylmethyl)cyclohexan-1-ol is unique due to the presence of both a furan ring and a cyclohexane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-(furan-3-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h5-6,8,10-12H,1-4,7H2 |
Clave InChI |
XJYXJEDRHNTBJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CC2=COC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


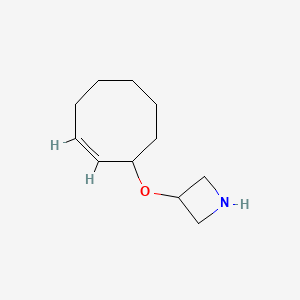

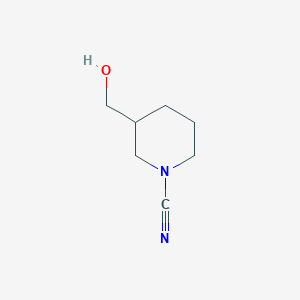
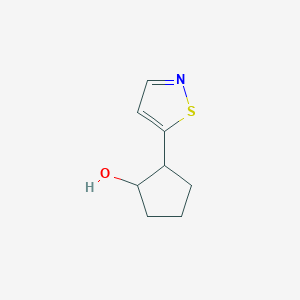

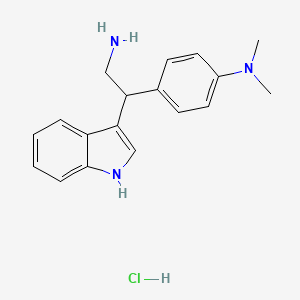

![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)

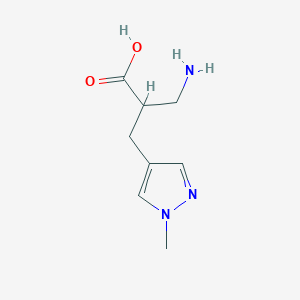
![3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13318683.png)

![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)
